molecular formula C10H19NO4 B3111595 (S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid CAS No. 183990-48-9

(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid

Cat. No. B3111595
CAS RN: 183990-48-9
M. Wt: 217.26 g/mol
InChI Key: RJCHFHWEJSMOJW-ZETCQYMHSA-N
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Description

“(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid” is a type of amino acid derivative. It’s part of the Boc-Amino Acids category . These compounds are often used in peptide synthesis .


Molecular Structure Analysis

The molecular formula for a similar compound, (S)-2-(tert-Butoxycarbonylamino)butyric Acid, is C9H17NO4 . The exact structure of “(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid” would need to be confirmed through further analysis.


Chemical Reactions Analysis

Boc-amino acids, such as “(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid”, are often used in peptide synthesis . They undergo reactions to form peptide bonds, and the Boc protecting group can be removed under acidic conditions .


Physical And Chemical Properties Analysis

A similar compound, (S)-2-(tert-Butoxycarbonylamino)butyric Acid, is a solid at 20°C, with a melting point of 73.0 to 77.0 °C . Its specific rotation is -17.0 to -20.0 deg (C=1,MeOH) .

Scientific Research Applications

Safety and Hazards

The safety and hazards of “(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid” would depend on its specific properties. It’s always important to refer to the Safety Data Sheet (SDS) for the compound for detailed safety information .

Future Directions

The future directions for “(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid” and similar compounds likely involve their use in peptide synthesis and other areas of chemical biology . Their potential applications in pharmaceutical development and drug discovery research are also of interest .

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCHFHWEJSMOJW-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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